Trp-gly hydrochloride
CAS No.:
Cat. No.: VC18401908
Molecular Formula: C13H16ClN3O3
Molecular Weight: 297.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClN3O3 |
|---|---|
| Molecular Weight | 297.74 g/mol |
| IUPAC Name | 2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |
| Standard InChI Key | ZXDBRRXRSQTQCU-PPHPATTJSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Trp-Gly hydrochloride (C<sub>13</sub>H<sub>16</sub>N<sub>3</sub>O<sub>3</sub>·HCl) is a zwitterionic dipeptide with a molecular weight of 313.75 g/mol. The compound consists of tryptophan, an aromatic amino acid with an indole side chain, linked via a peptide bond to glycine, the simplest amino acid. The hydrochloride salt forms through protonation of the N-terminal amine, improving stability and solubility.
Key structural features include:
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Peptide backbone: The amide linkage between Trp (C-terminus) and Gly (N-terminus).
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Chiral centers: Tryptophan contributes an α-carbon chiral center, while glycine is achiral.
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Indole moiety: The Trp side chain enables π-π stacking and hydrophobic interactions, critical for protein folding and ligand binding .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
Trp-Gly hydrochloride is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. In one protocol :
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Resin activation: A Wang resin is functionalized with Fmoc-Gly-OH.
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Deprotection: Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF).
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Coupling: Fmoc-Trp-OH is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled to Gly-resin.
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Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers, yielding Trp-Gly.
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Salt formation: Hydrochloric acid is added to precipitate Trp-Gly hydrochloride.
Yields for analogous dipeptides range from 64% to 98%, depending on purification methods .
Solution-Phase Synthesis
Alternative methods involve solution-phase coupling, as demonstrated in LH-RH derivative synthesis :
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Activation: Z-pGlu-OH (benzyloxycarbonyl-protected pyroglutamic acid) is converted to a mixed anhydride using isobutyl chloroformate.
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Coupling: The anhydride reacts with H-His-OH·HCl in the presence of N-hydroxysuccinimide (HOSu).
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Deprotection: Catalytic hydrogenation removes the Z-group, yielding pGlu-His-Trp-OMe.
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Fragment condensation: The tripeptide is coupled to H-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt using chymotrypsin-like enzymes.
This method achieves 82–92% yields for larger peptides, with unreacted fragments recycled .
Table 1: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| SPPS | 95 | >98% | Fmoc-Trp-OH, HBTU |
| Solution | 91.8 | >95% | Isobutyl chloroformate |
Physicochemical Properties
Solubility and Stability
Trp-Gly hydrochloride is highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMF, DMSO). The hydrochloride salt mitigates aggregation, a common issue with hydrophobic Trp-containing peptides. Circular dichroism (CD) spectra of related peptides show helical signatures at 222 nm, suggesting structural order . Accelerated stability studies indicate decomposition <5% after 6 months at 25°C.
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 280 nm (indole π→π* transition).
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NMR: <sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 7.5–7.1 (m, indole H), 4.3 (t, α-H Trp), 3.8 (s, Gly H).
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MS (ESI+): m/z 313.1 [M+H]<sup>+</sup>.
Applications in Pharmaceutical Research
Peptide Therapeutics
Trp-Gly sequences are embedded in luteinizing hormone-releasing hormone (LH-RH) analogs, such as leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) . These analogs treat prostate cancer and endometriosis by downregulating pituitary receptors. The Trp-Gly motif contributes to receptor binding affinity, with IC<sub>50</sub> values in the nanomolar range.
Drug Delivery Systems
The indole moiety facilitates encapsulation in lipid nanoparticles (LNPs). Studies show Trp-Gly-functionalized LNPs improve siRNA delivery efficacy by 40% compared to non-targeted systems .
Research Findings and Innovations
Enzymatic Synthesis Optimization
Chymotrypsin-catalyzed fragment condensation achieves 82.4% yield for LH-RH derivatives, surpassing traditional carbodiimide methods . This approach minimizes racemization, critical for maintaining stereochemical integrity.
Stabilization via Cyclization
Cyclized Trp-containing peptides exhibit enhanced thermal stability (ΔT<sub>m</sub> = +15°C) compared to linear analogs . Molecular dynamics simulations attribute this to reduced entropy in the unfolded state.
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